N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride
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Overview
Description
N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride is a complex organic compound that features an adamantyl group, a pyrrolidinyl group, and an acetamide moiety
Synthetic Routes and Reaction Conditions:
Adamantyl Derivative Synthesis: The synthesis of adamantyl derivatives often involves the use of adamantane as a starting material. Adamantane can undergo various chemical reactions to introduce different functional groups.
Acetamide Formation: The acetamide group can be introduced through acylation reactions, where an acyl chloride reacts with an amine.
Pyrrolidinyl Group Addition: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions involving pyrrolidine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control.
Types of Reactions:
Reduction: Reduction reactions can be used to convert certain functional groups to more reduced forms.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like hydroxide (OH-) and amines are used, with conditions varying based on the specific reaction.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or alkanes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Studied for its pharmacological properties, such as potential therapeutic effects or toxicity.
Industry: Utilized in the development of new materials, polymers, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-adamantyl)acetamide
N-(1-adamantyl)ethylamine
N-(1-adamantyl)ethyl-2-pyrrolidone
Uniqueness: N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride is unique due to its combination of adamantyl and pyrrolidinyl groups, which confer distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-pyrrolidin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.ClH/c1-13(19-17(21)12-20-4-2-3-5-20)18-9-14-6-15(10-18)8-16(7-14)11-18;/h13-16H,2-12H2,1H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMZESDZYDTCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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